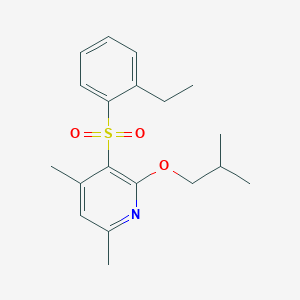![molecular formula C19H22N4O2 B2873596 1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(4-methoxybenzyl)urea CAS No. 1797062-21-5](/img/structure/B2873596.png)
1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(4-methoxybenzyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(4-methoxybenzyl)urea, also known as PPU, is a synthetic compound that has been the focus of scientific research in recent years. The compound has shown potential in various applications, including cancer treatment, neurological disorders, and cardiovascular diseases.
Aplicaciones Científicas De Investigación
Molecular Structure and Synthesis
A key area of research for compounds similar to 1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(4-methoxybenzyl)urea involves exploring their molecular structure and synthesis pathways. For instance, studies have detailed the synthesis of related urea derivatives and their molecular structures. In one study, the structural elucidation of N-(4-methoxyphenyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea, a derivative known for its inhibitory activity against glycogen synthase kinase 3β (GSK-3β), revealed that all non-H atoms in the molecule are essentially coplanar, demonstrating the precision achievable in molecular design (Lough et al., 2010).
Tautomerism and Molecular Sensing
Research into the conformational equilibrium and tautomerism of urea derivatives has provided insights into molecular sensing capabilities. A study focusing on ureido derivatives explored how conformational equilibrium in the urea moiety and tautomerism in pyrimidine parts can be manipulated for molecular sensing, indicating the potential of such compounds in detecting molecular changes through tautomerism controlled by conformational state (Kwiatkowski et al., 2019).
Pharmacokinetic Studies
Compounds like 1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(4-methoxybenzyl)urea are also subjects of pharmacokinetic studies. For example, the synthesis of deuterium-labeled AR-A014418, a compound with potent activities against cancer and neurodegenerative disorders, facilitates its use as an internal standard in LC–MS analysis. This allows for a detailed understanding of the drug's absorption, distribution, and overall pharmacokinetics, crucial for developing effective therapeutic agents (Liang et al., 2020).
Molecular Complexation and Engineering
Another facet of research involves the complexation of molecules for materials engineering, particularly for non-linear optical (NLO) applications. Studies on molecular complexes between biphenyl/stilbene and pyridine-1-oxide show how complexation can be used to design materials exhibiting quadratic NLO behavior. This demonstrates the potential of urea derivatives in the field of material science, where their complexation properties can be harnessed for the development of new materials with desirable optical characteristics (Muthuraman et al., 2001).
Propiedades
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-25-17-7-5-15(6-8-17)14-22-19(24)21-11-3-12-23-13-9-16-4-2-10-20-18(16)23/h2,4-10,13H,3,11-12,14H2,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNIATCIWIIWTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCCCN2C=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


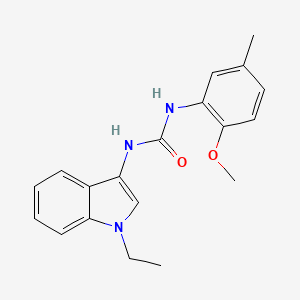

![(2S)-2-[2-(4-methoxyphenyl)ethylcarbamoylamino]-3-methylbutanoic acid](/img/structure/B2873518.png)
![4-[bis(2-methyl-1H-indol-3-yl)methyl]phenol](/img/structure/B2873519.png)

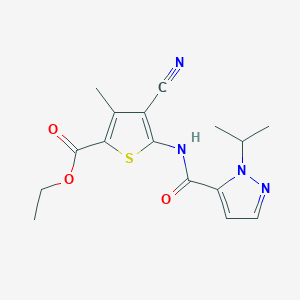
![[(Cyanomethyl)sulfonyl]acetic acid methyl ester](/img/structure/B2873526.png)
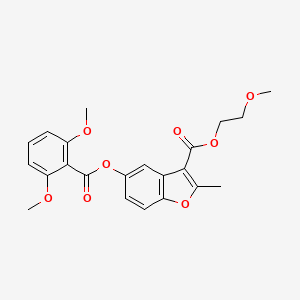
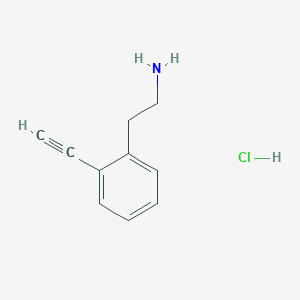
![4-Methyl-2-[(2-methylphenyl)methoxy]pyrimidine](/img/structure/B2873531.png)
![N-(4-chlorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2873533.png)
![6-(2-Methoxyethyl)-4,7,8-trimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2873534.png)
